N-(2-bromo-4-methylphenyl)-4-methoxybenzamide
Description
N-(2-bromo-4-methylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl group and a 2-bromo-4-methylphenylamine moiety. The compound’s molecular formula is C₁₅H₁₃BrNO₂, with a molecular weight of 318.18 g/mol. Its structure (Figure 1) features a planar benzamide core, with substituents influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-8-14(13(16)9-10)17-15(18)11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPNQURDPDCBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-4-methoxybenzamide typically involves the reaction of 2-bromo-4-methylaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromo-4-methylphenyl)-4-methoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative under strong oxidative conditions.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Formation of N-(2-substituted-4-methylphenyl)-4-methoxybenzamide derivatives.
Oxidation: Formation of 2-carboxy-4-methylphenyl-4-methoxybenzamide.
Reduction: Formation of N-(2-amino-4-methylphenyl)-4-methoxybenzamide.
Scientific Research Applications
Chemistry: N-(2-bromo-4-methylphenyl)-4-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and the methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
Table 1: Key Structural Comparisons
Key Observations :
- Positional isomerism (e.g., ) significantly impacts electronic distribution. The target compound’s 2-bromo-4-methyl group may confer greater steric hindrance compared to the 4-methoxy-2-methyl group in its isomer, influencing reactivity and crystal packing .
- Heterocyclic derivatives (e.g., ) exhibit altered solubility and binding properties due to the indazole moiety, which could enhance biological activity in medicinal chemistry contexts .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparisons
Analysis :
- The 4-methoxy group in the target compound is expected to show a characteristic singlet near δ 3.8–4.0 ppm in ¹H NMR, consistent with analogues like N-(tert-butyl)-4-methoxybenzamide .
- The bromo substituent may deshield adjacent protons, causing downfield shifts in NMR, as seen in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide .
Stability and Reactivity
- Hydrolytic Stability: N-(6-aminohexyl)-4-methoxybenzamide () undergoes pH-dependent cleavage of the phosphoramide bond, with 20% hydrolysis at pH 6.0 and instability below pH 5.2 . While the target compound lacks a phosphoramide group, its amide bond may exhibit similar sensitivity under acidic conditions.
- Synthetic Reactivity : Bromination protocols for analogues (e.g., ) suggest that the target compound’s 2-bromo group could be introduced via electrophilic substitution or metal-catalyzed cross-coupling .
Biological Activity
N-(2-bromo-4-methylphenyl)-4-methoxybenzamide is an organic compound characterized by its unique structural features, which include a bromine atom, a methoxy group, and an amide functional group. This combination contributes to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C15H14BrNO2
- Molecular Weight : 320.186 g/mol
- Structural Features :
- Bromo-substituted aromatic ring
- Methoxy group
- Amide functional group
This compound exhibits its biological activity through various mechanisms:
- Receptor Binding : The compound has been investigated for its potential as a ligand in receptor binding studies, suggesting that it may modulate receptor activity in biological systems.
- Enzyme Interaction : It acts as a biochemical probe to study enzyme interactions, potentially inhibiting or activating specific biochemical pathways.
- Antitumor Activity : Similar benzamide derivatives have shown inhibitory effects on tumor cell proliferation, indicating potential anticancer properties.
Biological Activities
The biological activities attributed to this compound include:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines.
- Anti-inflammatory Effects : It has been explored for its potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : The compound has shown promise in antimicrobial studies, suggesting potential applications in infectious disease treatment.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Case Study: Antitumor Activity
In one notable study, various benzamide derivatives were synthesized and evaluated for their antitumor activity. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on cancer cell proliferation. For instance, a related compound demonstrated an EC50 value of 0.001 μM against Trypanosoma brucei, showcasing the potential for developing effective treatments against parasitic infections and cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
